molecular formula C14H10N2O3S B2506720 Methyl 4-((3-cyanothiophen-2-yl)carbamoyl)benzoate CAS No. 865545-91-1

Methyl 4-((3-cyanothiophen-2-yl)carbamoyl)benzoate

Cat. No. B2506720
CAS RN: 865545-91-1
M. Wt: 286.31
InChI Key: MAJCBWLFAXIVPO-UHFFFAOYSA-N
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Description

Methyl 4-((3-cyanothiophen-2-yl)carbamoyl)benzoate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling and is involved in the activation of downstream pathways that promote cell survival and proliferation. TAK-659 has shown promise as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Scientific Research Applications

Crystal Engineering and Phase Transition

Methyl 2-(carbazol-9-yl)benzoate, a structurally related compound, has been studied for its unique crystallization behavior, presenting a significant example of how pressure can induce phase transitions in high-Z′ structures. This property highlights the potential for using such compounds in crystal engineering, where control over molecular conformation and packing efficiency is crucial (Johnstone et al., 2010).

Conformational Analysis and Chalcogen Bonding

Research into closely related carbonyl thiocarbamate species has unveiled the importance of chalcogen⋯chalcogen interactions in defining the conformational preferences of these molecules. These findings are significant for understanding molecular interactions and designing molecules with desired properties (Channar et al., 2020).

Photophysical Properties and Quantum Yields

The synthesis and investigation of Methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate derivatives have shown how substituents on the thiophenyl moiety can drastically affect luminescence properties. This research contributes to the development of materials with specific photophysical behaviors, useful in various optical and electronic applications (Kim et al., 2021).

Radical Chemistry and Synthetic Applications

Cyano(ethoxycarbonothioylthio)methyl benzoate has been demonstrated to be an excellent one-carbon radical equivalent for introducing acyl units via radical addition to olefins. This compound's behavior underlines its utility in synthetic chemistry, particularly in creating complex molecules through radical processes (Bagal et al., 2006).

Nitroxide-Mediated Photopolymerization

The development of novel compounds for use in photopolymerization processes has been an area of interest. A specific alkoxyamine bearing a chromophore group has been proposed as a photoiniferter, a compound that initiates polymerization under UV light. Such research is crucial for advancing polymer chemistry and material science (Guillaneuf et al., 2010).

properties

IUPAC Name

methyl 4-[(3-cyanothiophen-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c1-19-14(18)10-4-2-9(3-5-10)12(17)16-13-11(8-15)6-7-20-13/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJCBWLFAXIVPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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